molecular formula C6H8N4Pd B12568565 Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium CAS No. 199447-51-3

Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium

Cat. No.: B12568565
CAS No.: 199447-51-3
M. Wt: 242.57 g/mol
InChI Key: CCMZVKPXZXZWGW-UHFFFAOYSA-N
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Description

Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium is a compound that belongs to the class of N-heterocyclic carbene (NHC) ligands. These ligands are known for their strong σ-donating properties and ability to stabilize metal centers, making them valuable in various catalytic applications. The compound is particularly notable for its use in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium typically involves the reaction of an imidazolium salt with a palladium precursor. One common method is the reaction of 1,3-dihydro-2H-imidazolium chloride with palladium acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields palladium(II) complexes, while reduction can regenerate the palladium(0) species .

Scientific Research Applications

Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium exerts its effects involves the coordination of the NHC ligand to the palladium center. This coordination stabilizes the palladium and enhances its catalytic activity. The compound facilitates various catalytic cycles, including oxidative addition, transmetalation, and reductive elimination, which are essential steps in cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(1,3-dihydro-2H-imidazol-2-ylidene)palladium is unique due to its specific electronic properties and ability to stabilize palladium centers effectively. This makes it particularly valuable in palladium-catalyzed cross-coupling reactions, where it often outperforms other ligands in terms of yield and selectivity.

Properties

CAS No.

199447-51-3

Molecular Formula

C6H8N4Pd

Molecular Weight

242.57 g/mol

IUPAC Name

bis(1,3-dihydroimidazol-2-ylidene)palladium

InChI

InChI=1S/2C3H4N2.Pd/c2*1-2-5-3-4-1;/h2*1-2,4-5H;

InChI Key

CCMZVKPXZXZWGW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=[Pd]=C2NC=CN2)N1

Origin of Product

United States

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